molecular formula C11H8Cl2N2O B8501372 (2,6-Dichlorophenyl)(2-methyl-1H-imidazol-1-yl)methanone CAS No. 88122-16-1

(2,6-Dichlorophenyl)(2-methyl-1H-imidazol-1-yl)methanone

Cat. No. B8501372
CAS RN: 88122-16-1
M. Wt: 255.10 g/mol
InChI Key: SNMWBQJABJVKSR-UHFFFAOYSA-N
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Patent
US04436892

Procedure details

20.5 g of 2-methylimidazole and 25.3 g of triethylamine are dissolved in 200 ml of tetrahydrofuran. To this solution are added dropwise, within 15 minutes at reflux temperature, 52.4 g of 2,6-dichlorobenzoyl chloride (dissolved in 100 ml of tetrahydrofuran). The mixture is refluxed for 30 minutes, and subsequently freed from triethylamine hydrochloride by filtration in vacuo. The filtrate is concentrated to dryness in a rotary evaporator and the residue is recrystallised from 130 ml of acetonitrile. The crystals are filtered off with suction, washed with acetonitrile, and dried at 60° C. in vacuo to thus obtain 46.0 g (72.2% of theory) of the product, m.p. 116°-119° C.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.C(N(CC)CC)C.[Cl:14][C:15]1[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[C:16]=1[C:17](Cl)=[O:18]>O1CCCC1>[Cl:14][C:15]1[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[C:16]=1[C:17]([N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1])=[O:18]

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
25.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution are added dropwise, within 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
subsequently freed from triethylamine hydrochloride by filtration in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from 130 ml of acetonitrile
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off with suction
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in vacuo to thus obtain 46.0 g (72.2% of theory) of the product, m.p. 116°-119° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)N2C(=NC=C2)C)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.